REACTION_CXSMILES
|
ClC1C(Cl)=C2C(CCC2=O)=CC=1.[Cl:13][C:14]1[C:19]([Cl:20])=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:21][CH2:22][C:23]([OH:25])=O.S(Cl)(Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[Cl:13][C:14]1[C:19]([Cl:20])=[CH:18][CH:17]=[C:16]2[C:15]=1[CH2:21][CH2:22][C:23]2=[O:25] |f:3.4.5.6|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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ClC1=CC=C2CCC(C2=C1Cl)=O
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1Cl)CCC(=O)O
|
Name
|
|
Quantity
|
138 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
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Details
|
After recrystallization from 100 ml of boiling ethanol, 12.67 g of 4,5-dichloro-1-indanone
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Type
|
CUSTOM
|
Details
|
are thus obtained which melt at 78° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2CCC(C2=CC=C1Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |